rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride
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Overview
Description
rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride: is a chemical compound that features a piperidine ring and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling with Pyrimidine Core: The final step involves coupling the piperidine ring with the pyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and piperidine groups on biological systems, including enzyme interactions and receptor binding .
Medicine: Its unique structure allows for the exploration of novel therapeutic pathways .
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, materials science, and other applications requiring specific chemical properties .
Mechanism of Action
The mechanism of action of rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with a chlorine atom instead of a piperidine ring.
5-(trifluoromethyl)pyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness: rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
2679949-67-6 |
---|---|
Molecular Formula |
C10H13ClF3N3 |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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